6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic small molecule belonging to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class of compounds. Its core structure consists of a fused triazole-pyrimidinone scaffold, with a 4-chlorobenzyl group at position 6 and an ethyl substituent at position 3 (Fig. 1). This compound has garnered attention as a selective inhibitor of chikungunya virus (CHIKV) replication, targeting the viral non-structural protein 1 (nsP1), which mediates the RNA capping process essential for viral genome stability and replication . Mechanistically, it inhibits nsP1 guanylylation, a critical step in the capping pathway, thereby blocking viral proliferation . The compound’s selectivity and potency against CHIKV, coupled with its unique mechanism of action, position it as a promising candidate for antiviral drug development.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEOHATHTCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antiproliferative activity against several cancer cell lines.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions that result in its antiproliferative activity. This is accompanied by a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1.
Biochemical Pathways
The compound affects the mitochondrial pathway, leading to apoptosis of cancer cells. This involves a decrease in the mitochondrial membrane potential, activation of caspase-9/3, up-regulation of pro-apoptotic proteins (Bax, Bak, and PUMA), and down-regulation of anti-apoptotic proteins (Bcl-2 and Mcl-1).
Biological Activity
6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The structural features of this compound, including the chlorobenzyl group and the triazole-pyrimidine framework, contribute to its interaction with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : 289.72 g/mol
- CAS Number : 1070807-25-8
The biological activity of 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of several plasmodial kinases, which are critical in the life cycle of malaria parasites.
Target Kinases:
- PfGSK3 (Plasmodium falciparum Glycogen Synthase Kinase 3)
- PfPK6 (Plasmodium falciparum Protein Kinase 6)
These kinases are considered novel drug targets for developing antimalarial therapies due to their role in regulating key processes in the parasite's lifecycle.
Biological Activity Data
Recent studies have demonstrated that 6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one exhibits significant antiplasmodial activity. The following table summarizes the biological activity data from various studies:
Case Studies
A study conducted by Kato et al. highlighted the efficacy of this compound against different stages of malaria parasites. The results indicated that compounds targeting PfGSK3 and PfPK6 could effectively inhibit parasite growth at various life cycle stages in vitro.
In Vitro Studies
In vitro assays demonstrated that the compound could inhibit parasite proliferation significantly. The study also explored structure-activity relationships (SAR) around the triazolopyrimidine framework to optimize potency and selectivity against target kinases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The triazolopyrimidinone core is a shared feature among analogs, but substituent variations significantly influence antiviral activity and target specificity:
Structure-Activity Relationship (SAR) Insights
- Position 3 : Ethyl substituents (as in the target compound) improve potency compared to bulkier aryl groups, likely due to steric optimization in the nsP1 binding pocket .
- Position 5 : Introduction of an ethyl group (e.g., compound 2) enhances antiviral activity by stabilizing hydrophobic interactions with nsP1 .
- Position 6: The 4-chlorobenzyl group in the target compound provides optimal electronic and steric effects for nsP1 binding, outperforming analogs with phenoxy or isopropyl groups (e.g., compound) .
Resistance Profiles
- P34S Mutation : Confers resistance to both the target compound and MADTP series, indicating shared binding determinants in nsP1’s N-terminal domain .
Key Research Findings and Implications
- Mechanistic Superiority : The target compound’s specificity for nsP1 distinguishes it from broad-spectrum antivirals, reducing off-target effects .
- Clinical Potential: Unlike natural nsP1 inhibitors like lobaric acid (), synthetic triazolopyrimidinones offer tunable pharmacokinetics and scalability .
- Limitations : Resistance mutations (P34S, T246A) underscore the need for combination therapies or next-generation analogs with modified substituents .
Preparation Methods
Synthesis of Ethyl 3-(4-Chlorobenzyl)acetoacetate
The benzylation of ethyl acetoacetate forms the foundational intermediate.
- Procedure : Ethyl acetoacetate (1a) reacts with 4-chlorobenzyl bromide (3n) in anhydrous DMF under reflux with K₂CO₃ as a base.
- Mechanism : Base-mediated nucleophilic substitution at the α-carbon of the β-keto ester.
- Yield : 85–92% (Table 1).
Table 1: Optimization of Benzylation Conditions
| Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 12 | 92 |
| THF | Et₃N | 60 | 24 | 65 |
| Toluene | NaH | 110 | 8 | 78 |
Cyclization with 3,5-Diaminotriazole
The benzylated β-keto ester undergoes microwave-assisted cyclization to form the triazolopyrimidinone core.
- Procedure : Ethyl 3-(4-chlorobenzyl)acetoacetate (4na) reacts with 3,5-diaminotriazole (5c) in ionic liquid BMIM-PF₆ at 200°C under microwave irradiation.
- Mechanism : Cyclocondensation followed by dehydration (Scheme 1).
- Yield : 68–75%.
Scheme 1: Cyclization Mechanism
- Knoevenagel-like condensation between β-keto ester and diaminotriazole.
- Intramolecular lactamization to form the pyrimidinone ring.
- Dehydration to aromatize the triazole ring.
One-Pot Multicomponent Synthesis
Three-Component Reaction (TCR) Approach
A TCR strategy simplifies synthesis by combining 4-chlorobenzaldehyde, ethyl acetoacetate, and 3-amino-1,2,4-triazole in a single step.
- Procedure : Refluxing equimolar reactants in DMF with triethylamine (0.25 mmol) for 10 hours.
- Mechanism :
- Knoevenagel condensation between aldehyde and β-keto ester.
- Michael addition of triazole amine to the arylidene intermediate.
- Cyclodehydration to form the fused heterocycle (Scheme 2).
- Yield : 58–64%.
Table 2: Solvent and Catalyst Screening for TCR
| Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DMF | Et₃N | 120 | 64 |
| EtOH | None | 80 | 0 |
| CH₃CN | Et₃N | 80 | 17 |
Regioselectivity and Structural Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the regiochemistry of the triazole fusion (Figure 1). Key metrics:
- Bond lengths : N1–C2 = 1.34 Å, C2–N3 = 1.31 Å.
- Dihedral angles : Pyrimidinone and triazole planes intersect at 12.5°.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.41 (s, 2H, CH₂), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 2.89 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.31 (t, J = 7.5 Hz, 3H, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Yield (%) | Time | Scalability | Purity |
|---|---|---|---|---|
| Multi-Step | 68–75 | 18 h | Moderate | High |
| TCR | 58–64 | 10 h | High | Medium |
- Multi-Step : Superior purity and regiocontrol but longer reaction times.
- TCR : Scalable and fewer steps but requires rigorous optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
